molecular formula C19H20N4O4S B2554994 methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1207002-72-9

methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2554994
CAS No.: 1207002-72-9
M. Wt: 400.45
InChI Key: XQIJRGUIUWOTTM-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Biological Activity

Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be broken down into its functional components:

  • 5-Methylisoxazole : Known for its role in various biological processes.
  • Imidazole : A five-membered ring that is significant in many biochemical pathways.
  • Thioether Linkage : This functional group can influence the compound's biological activity.

The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, and it has a molecular weight of approximately 342.39 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, a study compared various synthesized compounds against cancer cell lines, revealing that certain structural modifications enhanced their cytotoxic effects. Table 1 summarizes the IC50 values of selected compounds:

Compound NameIC50 (µM)Cancer Cell Line
Foretinib0.5Lung Cancer
Compound A0.3Breast Cancer
Compound B0.4Colon Cancer

These findings suggest that the presence of the isoxazole moiety in the structure contributes to the observed anticancer effects .

The proposed mechanism involves the inhibition of specific enzymes or receptors linked to cancer cell proliferation. For example, compounds like methyl 2-(2-(5-methylisoxazol-3-yl)amino)-2-oxoethyl thioacetate may inhibit pathways involving protein kinases that are crucial for tumor growth .

Immunosuppressive Activity

In vitro assays have shown that certain isoxazole derivatives possess immunosuppressive properties. Research indicates that these compounds can modulate immune responses by affecting cytokine production and T-cell activation, making them potential candidates for treating autoimmune diseases .

Study on Neuroprotection

A study focused on the neuroprotective effects of isoxazole derivatives demonstrated their ability to reduce excitotoxicity in neuronal cultures. The compound was shown to activate PI3K/Akt signaling pathways, leading to decreased apoptosis in response to glutamate-induced toxicity .

Synthesis and Characterization

The synthesis of this compound involved multiple steps, including the formation of the imidazole ring and subsequent functionalization with thioether groups. Characterization techniques such as NMR and FTIR confirmed the successful synthesis .

Properties

IUPAC Name

methyl 2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-4-6-14(7-5-12)15-9-20-19(23(15)10-18(25)26-3)28-11-17(24)21-16-8-13(2)27-22-16/h4-9H,10-11H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIJRGUIUWOTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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